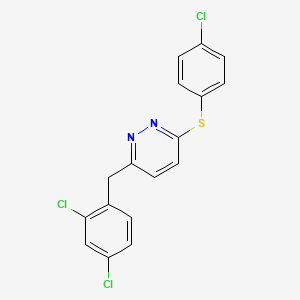
4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its applications .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanisms of the reactions .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, refractive index, and various spectral properties .Scientific Research Applications
Synthesis and Chemical Reactions
4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide serves as a crucial intermediate or reactant in the synthesis of complex molecules. Research has demonstrated its utility in creating methyloxorhenium(V) compounds, with potential applications in catalysis and oxidation reactions. For instance, methyloxorhenium(V) compounds synthesized with various tridentate chelating ligands exhibit distinct geometries and oxidation behaviors, reflecting the compound's versatility in facilitating chemical transformations (Shan et al., 2003).
Corrosion Inhibition
Substituting oxygen with sulfur in pyridazine molecules, akin to modifications on 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide, enhances the inhibition efficiency for steel corrosion in acidic media. This change significantly increases inhibition efficiency, demonstrating the compound's potential in developing corrosion inhibitors for industrial applications (Bouklah et al., 2004).
Photodegradation Studies
4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide and related compounds have been studied for their behavior under photodegradation conditions. Research in this area focuses on understanding the degradation mechanisms of polychlorinated compounds, which have environmental implications. For example, the photodegradation of polychlorinated diphenyl sulfides on silica gel surfaces has been explored, shedding light on the potential environmental fate of these compounds (Ge et al., 2019).
Catalytic Oxidation
The compound's derivatives have been utilized in studies involving catalytic oxidation processes. Oxo-rhenium complexes, for example, have shown efficiency in the selective oxidation of alcohols to aldehydes and ketones, using derivatives of 4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide as substrates. This highlights the compound's role in facilitating catalytic reactions that are fundamental to organic synthesis and industrial chemistry (Sousa et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-6-[(2,4-dichlorophenyl)methyl]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2S/c18-12-3-6-15(7-4-12)23-17-8-5-14(21-22-17)9-11-1-2-13(19)10-16(11)20/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFJFUIKNXBMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=NN=C(C=C2)CC3=C(C=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 6-(2,4-dichlorobenzyl)-3-pyridazinyl sulfide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

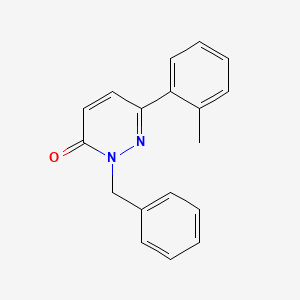
![Tert-butyl 4-[(prop-2-enoylamino)methyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B2709643.png)
![2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B2709644.png)
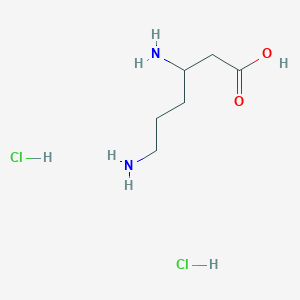

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea](/img/structure/B2709652.png)

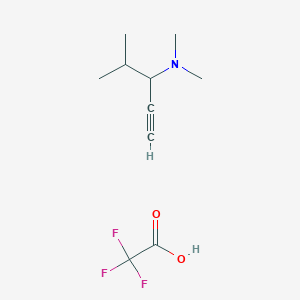
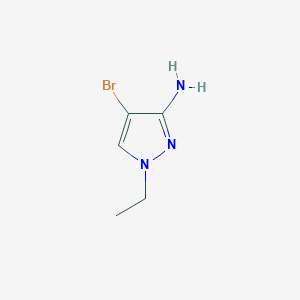
![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-2-(methylsulfanyl)quinazoline](/img/structure/B2709658.png)
![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2709659.png)
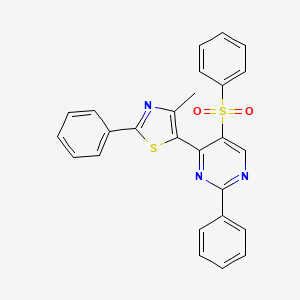
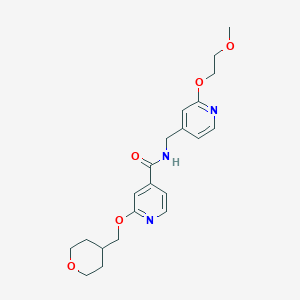
![1-[(1S)-1-(4-Chlorophenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2709664.png)